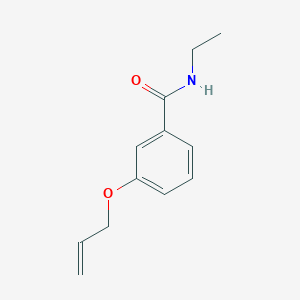![molecular formula C15H24ClNO2 B4405121 N-[2-(3-butoxyphenoxy)ethyl]-2-propen-1-amine hydrochloride](/img/structure/B4405121.png)
N-[2-(3-butoxyphenoxy)ethyl]-2-propen-1-amine hydrochloride
Vue d'ensemble
Description
N-[2-(3-butoxyphenoxy)ethyl]-2-propen-1-amine hydrochloride, also known as BPEA, is a chemical compound with potential applications in scientific research. BPEA is a derivative of amphetamine and has been shown to have stimulant properties in animal studies. In
Mécanisme D'action
N-[2-(3-butoxyphenoxy)ethyl]-2-propen-1-amine hydrochloride acts as a substrate for the vesicular monoamine transporter (VMAT), which transports the compound into synaptic vesicles. Once inside the vesicles, this compound displaces dopamine and norepinephrine, leading to an increase in extracellular levels of these neurotransmitters. This compound also inhibits the reuptake of dopamine and norepinephrine by the presynaptic transporter, leading to further increases in extracellular levels.
Biochemical and Physiological Effects
This compound has been shown to have stimulant effects in animal studies, similar to amphetamine. It increases locomotor activity and reduces food intake in rats. This compound also increases dopamine and norepinephrine levels in the brain. However, this compound has been shown to have a shorter duration of action compared to amphetamine.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(3-butoxyphenoxy)ethyl]-2-propen-1-amine hydrochloride has several advantages for lab experiments. It has a different mechanism of action compared to amphetamine, making it a useful tool for studying the dopamine and norepinephrine systems. This compound also has a shorter duration of action, making it easier to study the acute effects of the drug. However, this compound has not been extensively studied in humans and its safety profile is not well understood.
Orientations Futures
There are several future directions for research on N-[2-(3-butoxyphenoxy)ethyl]-2-propen-1-amine hydrochloride. One area of interest is the potential therapeutic applications of this compound. Animal studies have shown that this compound has potential as a treatment for depression and attention deficit hyperactivity disorder (ADHD). Another area of interest is the safety profile of this compound. More research is needed to understand the long-term effects of this compound on the brain and body. Finally, this compound could be used as a tool to study the dopamine and norepinephrine systems in humans, which could lead to a better understanding of these important neurotransmitters.
Applications De Recherche Scientifique
N-[2-(3-butoxyphenoxy)ethyl]-2-propen-1-amine hydrochloride has potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. Animal studies have shown that this compound has stimulant properties similar to amphetamine, but with a different mechanism of action. This compound has been shown to increase locomotor activity and reduce food intake in rats. It has also been shown to increase dopamine and norepinephrine levels in the brain.
Propriétés
IUPAC Name |
N-[2-(3-butoxyphenoxy)ethyl]prop-2-en-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.ClH/c1-3-5-11-17-14-7-6-8-15(13-14)18-12-10-16-9-4-2;/h4,6-8,13,16H,2-3,5,9-12H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHGRKXVQDZNOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=CC=C1)OCCNCC=C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[3-(2-bromo-4-chloro-6-methylphenoxy)propyl]-1H-imidazole hydrochloride](/img/structure/B4405058.png)

![3,5-dimethoxy-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B4405073.png)
![1-{2-[2-(allyloxy)phenoxy]ethyl}-4-methylpiperidine hydrochloride](/img/structure/B4405074.png)
![3-{[(4-cyanophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4405080.png)
![N-{3,5-dimethyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-2-fluorobenzamide](/img/structure/B4405086.png)




![1-[3-(3-butoxyphenoxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B4405143.png)
![ethyl 4-{4-[(ethylsulfonyl)amino]benzoyl}-1-piperazinecarboxylate](/img/structure/B4405146.png)
![methyl N-benzyl-N-[(4-methoxy-3-methylphenyl)sulfonyl]glycinate](/img/structure/B4405150.png)